Cas no 7320-54-9 (2-Tricosanone)

2-Tricosanone 化学的及び物理的性質
名前と識別子
-
- tricosan-2-one
- 2-tricosanone
- 7320-54-9
- SCHEMBL6894926
- HMGAHRPPRPQDAS-UHFFFAOYSA-N
- DTXSID00993923
- 2-?Tricosanone
- 2-Tricosanone
-
- インチ: InChI=1S/C23H46O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(2)24/h3-22H2,1-2H3
- InChIKey: HMGAHRPPRPQDAS-UHFFFAOYSA-N
- ほほえんだ: CCCCCCCCCCCCCCCCCCCCCC(=O)C
計算された属性
- せいみつぶんしりょう: 338.35508
- どういたいしつりょう: 338.354866087g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 24
- 回転可能化学結合数: 20
- 複雑さ: 246
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 10.6
- トポロジー分子極性表面積: 17.1Ų
じっけんとくせい
- 密度みつど: 0.835
- ふってん: 385.4°C at 760 mmHg
- フラッシュポイント: 52°C
- 屈折率: 1.448
- PSA: 17.07
2-Tricosanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | T902080-100mg |
2-Tricosanone |
7320-54-9 | 100mg |
$ 193.00 | 2023-09-05 | ||
TRC | T902080-1g |
2-Tricosanone |
7320-54-9 | 1g |
$ 1510.00 | 2023-09-05 | ||
TRC | T902080-500mg |
2-Tricosanone |
7320-54-9 | 500mg |
$ 893.00 | 2023-09-05 |
2-Tricosanone 関連文献
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3. Book reviews
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4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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7. Book reviews
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
2-Tricosanoneに関する追加情報
Chemical Profile of 2-Tricosanone (CAS No. 7320-54-9)
2-Tricosanone, with the chemical formula C23H40O, is a naturally occurring ketone belonging to the triterpenoid class. Its CAS number, 7320-54-9, uniquely identifies it in the chemical literature and industrial applications. This compound is characterized by a long aliphatic side chain, making it of significant interest in organic synthesis and biochemical research.
The structural uniqueness of 2-Tricosanone lies in its highly branched hydrocarbon backbone, which contributes to its distinct physicochemical properties. These properties include a relatively high boiling point and low solubility in water but good solubility in organic solvents such as ethanol and dichloromethane. Such characteristics make it a valuable intermediate in the synthesis of more complex molecules, particularly in pharmaceuticals and fine chemicals.
Recent advancements in synthetic chemistry have leveraged 2-Tricosanone as a precursor for the development of novel bioactive compounds. Researchers have been exploring its utility in constructing macrocyclic lactones, which are known for their diverse biological activities. For instance, derivatives of 2-Tricosanone have shown promise in preclinical studies as potential modulators of enzyme activity, particularly those involved in lipid metabolism and inflammation pathways.
In the realm of pharmaceutical research, 2-Tricosanone has been investigated for its potential role in anti-inflammatory and anti-microbial applications. The compound’s ability to interact with biological targets at the molecular level has prompted investigations into its mechanism of action. Studies indicate that 2-Tricosanone may exert its effects by modulating the activity of cytoplasmic enzymes, thereby influencing cellular signaling cascades associated with immune responses.
The industrial relevance of 2-Tricosanone is further underscored by its use in fragrance and flavor chemistry. Its ketonic structure contributes to a woody, earthy aroma profile, making it a component in perfumes and essential oil blends. Additionally, the compound’s stability under various conditions enhances its suitability for commercial applications where longevity and consistency are paramount.
From an environmental perspective, the biodegradability of 2-Tricosanone is an area of growing interest. Research suggests that under certain conditions, this compound can be metabolized by microorganisms into less complex molecules. This characteristic aligns with the growing demand for sustainable chemical alternatives that minimize environmental impact.
The synthesis of 2-Tricosanone has also seen innovative approaches recently. Catalytic processes have been developed to improve yield and reduce waste, aligning with green chemistry principles. These methods often employ transition metal catalysts that enhance reaction efficiency while maintaining high selectivity for the desired product.
Future research directions for 2-Tricosanone may include exploring its potential as a chiral building block in asymmetric synthesis. The stereochemistry of this compound offers opportunities to develop enantiomerically pure compounds, which are critical for many pharmaceutical applications where molecular handedness dictates biological activity.
The versatility of 2-Tricosanone extends to material science as well. Its unique structural features make it a candidate for developing novel polymers with tailored properties. Such materials could find applications in coatings, adhesives, or even biodegradable plastics where specific mechanical or thermal characteristics are required.
In summary, 2-Tricosanone (CAS No. 7320-54-9) represents a multifaceted compound with broad utility across multiple industries. Its structural attributes, coupled with recent advancements in synthetic and applied chemistry, position it as a key player in ongoing scientific and technological developments.
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